molecular formula C18H21N3O4S B2929073 N-(4-(1-butyryl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923122-24-1

N-(4-(1-butyryl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2929073
CAS RN: 923122-24-1
M. Wt: 375.44
InChI Key: AWIFHMMHKCTDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1-butyryl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.44. The purity is usually 95%.
BenchChem offers high-quality N-(4-(1-butyryl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(1-butyryl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Chemistry and Organic Synthesis

  • The use of sulfonic acid functionalized ionic liquids in a two-phase system has been shown to enhance the yield of furylmethane derivatives, indicating a potential application in the synthesis of compounds related to the target chemical. This approach suppresses polymer formation and increases yield, highlighting its utility in green chemistry and organic synthesis processes (Shinde & Rode, 2017).

Medicinal Chemistry and Drug Design

  • Pyrazole methanesulfonates have been investigated for their insecticidal activity , demonstrating the potential of methanesulfonamide derivatives in the development of new insecticides with low mammalian toxicity. This underscores their significance in the realm of agrochemical research (Finkelstein & Strock, 1997).
  • The introduction of a methanesulfonamide group at specific positions on the phenyl ring of 1,5-diarylpyrazole has been shown to afford potent and selective inhibitors of cyclooxygenase-2 (COX-2), indicating the role of such modifications in enhancing pharmacological activity (Singh et al., 2004).

Material Science and Surface Chemistry

  • The adsorption and corrosion inhibition properties of N-substituted methanesulfonamides on mild steel in acidic conditions have been studied, revealing their potential as corrosion inhibitors. This application is crucial for the development of new materials with enhanced durability and resistance to degradation (Olasunkanmi et al., 2016).

Antimicrobial Applications

  • Novel chitosan Schiff bases incorporating heterocyclic moieties have been synthesized, with some derivatives showing promising antimicrobial activity. This suggests the potential use of such compounds in developing new antimicrobial agents (Hamed et al., 2020).

Computational Chemistry and Molecular Modeling

  • Studies on methyl acetate interactions with aqueous solutions of quinoxaline derivatives have utilized volumetric and acoustic properties to understand solute-solute and solute-solvent interactions. Such research aids in the computational modeling of molecular interactions and the design of compounds with tailored properties (Raphael, Bahadur, & Ebenso, 2015).

properties

IUPAC Name

N-[4-[2-butanoyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-3-5-18(22)21-16(17-6-4-11-25-17)12-15(19-21)13-7-9-14(10-8-13)20-26(2,23)24/h4,6-11,16,20H,3,5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIFHMMHKCTDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.